molecular formula C9H17N3 B11735505 ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735505
M. Wt: 167.25 g/mol
InChI Key: JOYIRCMNHCBENN-UHFFFAOYSA-N
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Description

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) at a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-1H-pyrazole-5-carbaldehyde
  • Ethyl-1H-pyrazole-5-amine
  • 1-Methyl-1H-pyrazole-5-amine

Uniqueness

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide-ranging biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific compound under discussion, this compound, exhibits unique properties due to its structural characteristics, which include a central amine group linked to pyrazole rings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Pyrazole derivatives often inhibit enzymes involved in inflammatory pathways. For instance, they may act as inhibitors of cyclooxygenases (COX), which play a crucial role in the synthesis of prostaglandins that mediate inflammation .
  • Receptor Modulation : The compound may also interact with receptors involved in cell growth and proliferation. Research indicates that certain pyrazole derivatives can act as antagonists at androgen receptors, showing potential in treating conditions like prostate cancer .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various pyrazole derivatives, including the one . For example:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
7bStaphylococcus aureus0.22 - 0.25 µg/mL
7bStaphylococcus epidermidis-

These findings suggest that this compound may possess significant antimicrobial properties, warranting further exploration in clinical settings .

Anticancer Activity

Numerous studies have explored the anticancer potential of pyrazole derivatives. For instance:

CompoundCancer Cell LineIC50 (µM)
3MCF-70.08
4A54926
5HepG249.85

These compounds have shown promising cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development .

Case Studies

  • Prostate Cancer Treatment : A study highlighted the effectiveness of pyrazole derivatives as androgen receptor antagonists, demonstrating their ability to inhibit the proliferation of prostatic cancer cell lines significantly . This suggests that this compound could potentially be developed as a therapeutic agent for prostate cancer.
  • Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of pyrazole compounds, showing their ability to reduce inflammation markers in vitro. This could position this compound as a valuable anti-inflammatory agent .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3

InChI Key

JOYIRCMNHCBENN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC

Origin of Product

United States

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